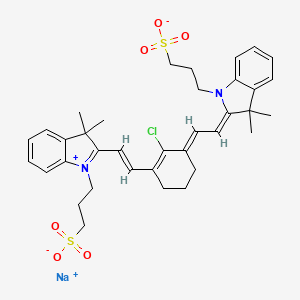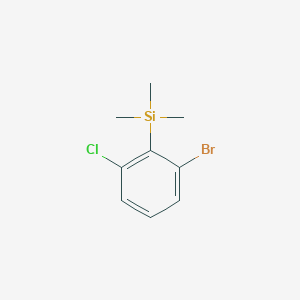
(2-Bromo-6-chlorophenyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-6-chlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12BrClSi and a molecular weight of 263.63 g/mol . This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a trimethylsilyl group. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
(2-Bromo-6-chlorophenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-bromo-6-chlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction .
化学反应分析
Types of Reactions
(2-Bromo-6-chlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学研究应用
(2-Bromo-6-chlorophenyl)trimethylsilane has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Bromo-6-chlorophenyl)trimethylsilane involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new bonds.
相似化合物的比较
Similar Compounds
- (2-Bromo-6-fluorophenyl)trimethylsilane
- (2-Bromo-6-methylphenyl)trimethylsilane
- (2-Bromo-6-iodophenyl)trimethylsilane
Uniqueness
(2-Bromo-6-chlorophenyl)trimethylsilane is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which provides distinct reactivity compared to other similar compounds. The combination of these halogens with the trimethylsilyl group allows for versatile applications in organic synthesis and material science .
属性
分子式 |
C9H12BrClSi |
|---|---|
分子量 |
263.63 g/mol |
IUPAC 名称 |
(2-bromo-6-chlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12BrClSi/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 |
InChI 键 |
SMGPNLRDDMUNEF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C=CC=C1Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)
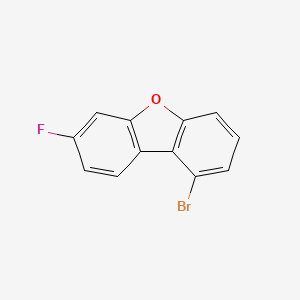
![5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B15198837.png)
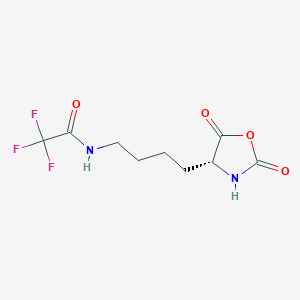
![magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)
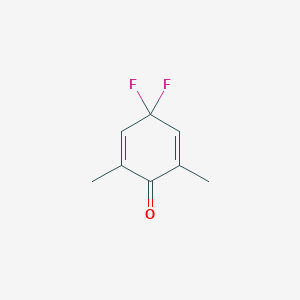
![4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B15198854.png)
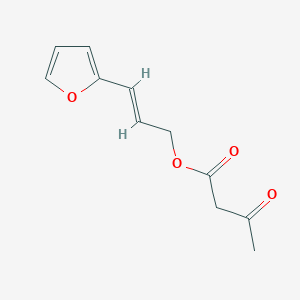
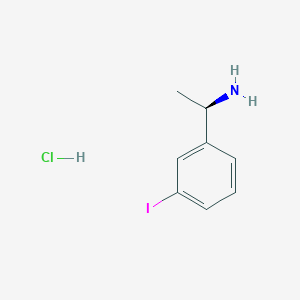
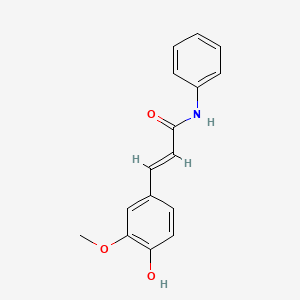
![[1-[5-[[4-[hydroxy-[5-[[4-[hydroxy(5-hydroxypentyl)amino]-4-oxoniumylidenebutanoyl]amino]pentyl]amino]-4-oxoniumylidenebutanoyl]amino]pentyl-oxonioamino]-4-oxopentylidene]oxidanium;iron](/img/structure/B15198915.png)
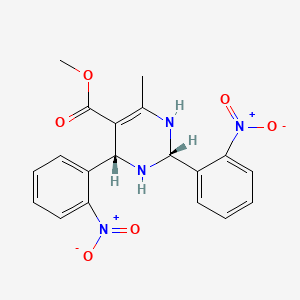
![1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B15198930.png)
